Compound Description: N-tert-Butyl-2-{3(R)-[3-(3-chlorophenyl)ureido]-8-methyl-2-oxo-5(R)-phenyl-1,3,4,5-tetrahydrobenz[b]azepin-1-yl}acetamide [(R)-1a] is a potent and selective CCKB antagonist. It was developed as a potential therapeutic agent for a range of conditions, including anxiety, depression, and gastrointestinal disorders.
Relevance: Although structurally distinct from N-(3-chlorophenyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide, both compounds share a common pharmacophore featuring a 3-chlorophenyl group and an acetamide moiety . This suggests a possible shared target or mechanism of action, although further investigation is necessary.
Compound Description: This compound (1) is a potent and selective cyclooxygenase-2 (COX-2) inhibitor and exhibits non-ulcerogenic anti-inflammatory properties in rats . It is a phenethyl amide derivative of indomethacin, a nonsteroidal anti-inflammatory drug (NSAID).
Relevance: While not directly comparable in structure to N-(3-chlorophenyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide, both compounds incorporate a halogenated aromatic ring (4-chlorobenzoyl in compound 1 and 3-chlorophenyl in the target compound) linked to an acetamide moiety . This structural similarity, combined with their demonstrated biological activities, suggests potential shared properties or mechanisms worth exploring.
Compound Description: This compound is a potent HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) with acceptable aqueous solubility . It showcases the potential of heterocyclic substituents in developing water-soluble NNRTIs.
Relevance: This compound belongs to the same chemical class, acetamide, as N-(3-chlorophenyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide . It also features a chlorophenyl group, highlighting a potential structural link within the acetamide class.
Compound Description: This aminopyrazole compound (Analog 24) exhibits selective inhibition of cyclin-dependent kinase 5 (CDK5) over CDK2 in cancer cell lines . It is also shown to reduce Mcl-1 levels, which plays a role in apoptosis regulation.
Relevance: While possessing a different core scaffold, Analog 24 shares the acetamide functionality with N-(3-chlorophenyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide . This common feature, coupled with their roles in different biological pathways, suggests a potential area for comparative analysis in the broader context of acetamide derivatives.
[18F]DPA-714 [N,N-diethyl-2-(2-(4-(2-[18F]fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide] and [11C]SSR180575 (7-chloro-N,N-dimethyl-5-[11C]methyl-4-oxo-3-phenyl-3,5-dihydro-4H-pyridazino[4,5-b]indole-1-acetamide)
Compound Description: Both [18F]DPA-714 and [11C]SSR180575 are translocator protein 18 kDa (TSPO) radioligands used to monitor neuroinflammation in preclinical and clinical studies . Their binding to TSPO is saturable and can be displaced by PK11195 [N-methyl-N-(1-methylpropyl)-1-(2-chlorophenyl)isoquinoline-3-carboxamide], a classic TSPO ligand.
Relevance: Although these compounds belong to the same acetamide class as N-(3-chlorophenyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide, their structures are significantly different, indicating a broad range of applications within this chemical class . Their use in neuroinflammation research highlights the diverse functionalities achievable with acetamide-based compounds.
(R)-methanandamide
Compound Description: (R)-methanandamide is a metabolically stable analog of the endocannabinoid anandamide. It induces vasorelaxation in rabbit aortic ring preparations via an endothelium-dependent mechanism, independent of CB1 or CB2 cannabinoid receptors [, ]. It is suggested to act on a novel, non-CB1/CB2 receptor in rabbit aortic endothelial cells (RAEC), stimulating nitric oxide (NO) production via activation of the phosphoinositide 3-kinase-Akt signaling pathway.
Relevance: (R)-methanandamide shares a structural similarity with N-(3-chlorophenyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide through the presence of an amide functionality [, ]. This suggests a possible shared propensity for interacting with specific biological targets, although the exact nature of this interaction may differ due to the distinct chemical environments surrounding the amide group in each molecule.
Compound Description: 8-hydroxy-2-(di-n-propylamino) tetralin HBr (8-OH-DPAT) is a highly selective 5-HT1A receptor agonist. It induces spontaneous tail-flicks (STFs) in rats, a behavioral response suggested as a potential in vivo model for 5-HT1A receptor-mediated activity .
Relevance: Although structurally dissimilar to N-(3-chlorophenyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide, 8-OH-DPAT's pharmacological profile provides a valuable point of comparison for understanding the potential role of serotonin receptors in the target compound's biological activity. Given the diverse range of physiological processes influenced by serotonergic signaling, it would be interesting to investigate whether N-(3-chlorophenyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide exhibits any interaction with 5-HT receptors, particularly those of the 5-HT1A subtype .
Compound Description: S33138 is a novel benzopyranopyrrolidine derivative that acts as a preferential antagonist of dopamine D3 receptors over D2 receptors . It also exhibits modest antagonist activity at serotonin (5-HT)2A, 5-HT7, and 2C-adrenoceptors. Unlike conventional antipsychotics, S33138 does not interact with histamine H1, muscarinic, or 1-adrenoceptors, suggesting a reduced risk of cardiovascular-autonomic side effects.
Relevance: S33138 shares the acetamide moiety with N-(3-chlorophenyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide . This shared feature underscores the versatility of the acetamide group in designing compounds with a wide range of pharmacological activities, from dopamine receptor antagonism to potential actions on yet-to-be identified targets for N-(3-chlorophenyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide.
Compound Description: Pramipexole is a dopamine agonist that exhibits preferential affinity for dopamine D3 receptors over D2 receptors. It is commonly used in the treatment of Parkinson's disease and restless legs syndrome. It has been shown to induce yawning in rats, a behavior linked to D3 receptor activation .
Relevance: While not a direct structural analog of N-(3-chlorophenyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide, pramipexole's pharmacological profile as a D3-preferring agonist provides an interesting point of comparison for understanding the potential role of dopamine receptors in the target compound's biological activity. It would be worthwhile to investigate whether N-(3-chlorophenyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide exhibits any interaction with dopamine receptors, particularly those of the D3 subtype .
Classification
This compound can be classified as:
Chemical Class: Heterocyclic compounds
Functional Groups: Amides, ethers, and halogenated compounds
Synthesis Analysis
The synthesis of N-(3-chlorophenyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide typically involves several steps that may include the formation of the pyridine ring followed by substitution reactions to introduce the chlorophenyl and fluorobenzyl groups.
General Methodology:
Formation of the Pyridine Ring: Starting from suitable precursors like 2-methyl-4-oxopyridine, which can be synthesized through cyclization methods involving aldehydes and amines.
Substitution Reactions: The introduction of the 3-chlorophenyl and 4-fluorobenzyl groups may involve nucleophilic aromatic substitution or electrophilic aromatic substitution techniques.
Final Acetylation: The final step typically involves acetylating the amine to form the acetamide structure.
Specific conditions such as temperature, solvent choice (e.g., dimethylformamide), and catalysts (e.g., triethylamine) can significantly affect yield and purity.
Molecular Structure Analysis
The molecular formula for N-(3-chlorophenyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide is C21H18ClFN2O4, with a molecular weight of 416.8 g/mol.
Chemical Reactions Analysis
N-(3-chlorophenyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide can undergo various chemical reactions including:
Hydrolysis: In aqueous conditions, the acetamide group may hydrolyze to form an amine and acetic acid.
Reduction: The carbonyl group in the acetamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution Reactions: The aromatic rings may participate in electrophilic substitutions depending on the reaction conditions.
Mechanism of Action
While specific mechanisms of action for this compound are not extensively documented, similar compounds often interact with biological targets through:
Receptor Binding: The presence of the pyridine ring suggests potential interactions with neurotransmitter receptors or enzymes.
Enzyme Inhibition: The acetamide moiety may facilitate binding to active sites of enzymes involved in metabolic pathways.
Studies on related compounds indicate that modifications in structure can significantly alter pharmacodynamics and pharmacokinetics.
Physical and Chemical Properties Analysis
Key Properties:
Molecular Weight: 416.8 g/mol
Density: Not available
Solubility: Likely soluble in organic solvents due to its hydrophobic aromatic groups.
Stability:
The compound's stability under various pH conditions would need to be evaluated, particularly its susceptibility to hydrolysis at physiological pH.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.